4-Styrylnicotinamide

Description

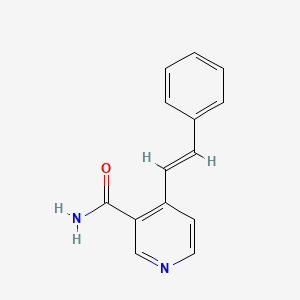

4-Styrylnicotinamide is a nicotinamide derivative featuring a styryl (vinylbenzene) substituent at the 4-position of the pyridine ring.

Structure

3D Structure

Properties

CAS No. |

74039-05-7 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-[(E)-2-phenylethenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+ |

InChI Key |

NJYVZKYKDVQUAH-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=NC=C2)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Styrylnicotinamide can be synthesized through the reaction of nicotinoyl chloride with 4-aminostyrene under specific conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Styrylnicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The styryl group in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated styryl groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the styryl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-styrylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and signal transduction . Additionally, the styryl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects

Key Observations :

- The styryl group in this compound may enhance binding to hydrophobic protein pockets, similar to the trifluoromethyl biphenyl group in the methoxy analog, which improves agonist selectivity .

- Nitro groups (as in 4-Nitrophthalamide) increase electrophilicity but raise safety concerns, whereas methoxy and styryl groups prioritize stability and targeted interactions.

Implications for this compound :

- Styryl group introduction may require palladium-catalyzed cross-coupling (e.g., Heck reaction), avoiding thermal degradation risks seen in methoxy analogs.

Pharmacological Potential

- 4-Methoxy-N-[...]nicotinamide : Acts as a potent and selective agonist (EC₅₀ < 10 nM) for specific receptors, attributed to its trifluoromethyl biphenyl moiety .

- 4-Nitrophthalamide : Primarily used in industrial applications (e.g., polymer intermediates, agrochemicals) due to its nitro group’s reactivity .

This compound Hypothesis :

- The styryl group’s planar structure could facilitate intercalation or receptor binding, making it a candidate for anticancer or antimicrobial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.